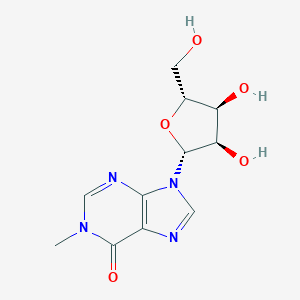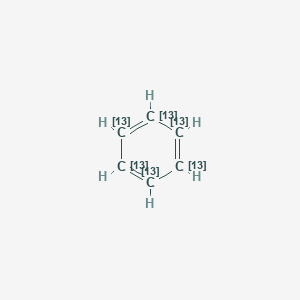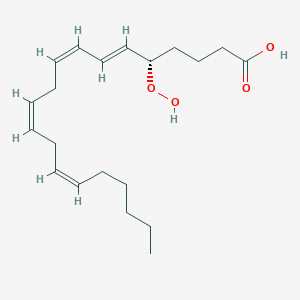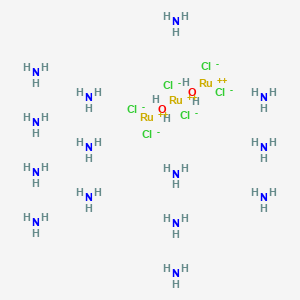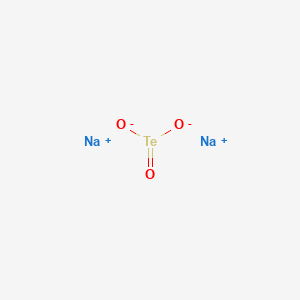
Sodium tellurite
説明
Sodium tellurite is an inorganic tellurium compound with the formula Na2TeO3 . It is a water-soluble white solid and a weak reducing agent . Sodium tellurite is an intermediate in the extraction of the element, tellurium; it is a product obtained from anode slimes and is a precursor to tellurium .
Synthesis Analysis
The main source of tellurium is from copper anode slimes, which contain precious metals as well as various tellurides . These slimes are roasted with sodium carbonate and oxygen to produce sodium tellurite . The reaction with silver telluride is as follows: Ag2Te + Na2CO3 + O2 → 2Ag + Na2TeO3 + CO2 (400–500 °C) . The electrolysis of a tellurite solution yields purified tellurium .
Molecular Structure Analysis
In the anhydrous form Na2TeO3, the tellurium atoms are 6 coordinate, three Te-O at 1.87 Å and three at 2.9 Å, with distorted octahedra sharing edges . In the pentahydrate, Na2TeO3.5H2O there are discrete tellurite anions, TeO32− which are pyramidal .
Chemical Reactions Analysis
Sodium tellurite is both a weak oxidizing agent and a weak reducing agent . Tellurite-related reactions include: H2TeO3 → H+ + HTeO3− pK 2.48 and HTeO3− → H+ + TeO32− pK 7.7 . This would happen in the reaction of tellurous acid with sodium hydroxide to make sodium tellurite .
Physical And Chemical Properties Analysis
Sodium tellurite is a colorless solid . The tellurite ion can react with water to make sodium hydrogen tellurite, NaHTeO3 . It dissolves in water easily . It is a weak oxidizing agent (can be reduced to tellurium) and a weak reducing agent (can be oxidized to tellurates) .
科学的研究の応用
Solar Cell Industry and Semiconductors
- Application Summary: Sodium tellurite is used in both its bulk and nanoscale forms for several applications in the solar cell industry and semiconductors .
- Results or Outcomes: The use of Sodium tellurite in these applications can enhance the performance and efficiency of the solar cells and semiconductors .
Catalysis and Heavy Metal Removal
- Application Summary: Sodium tellurite has been used for catalysis and heavy metal removal .
- Methods of Application: In catalysis, Sodium tellurite can be used as a catalyst in various chemical reactions. For heavy metal removal, it can be used in water treatment processes to remove heavy metals from wastewater .
- Results or Outcomes: The use of Sodium tellurite in these applications can improve the efficiency of the catalytic reactions and the effectiveness of the heavy metal removal processes .
Microbiology
- Application Summary: Sodium tellurite can be added to the growth medium to isolate bacteria with an inherent physiological resistance to its toxicity .
- Methods of Application: Sodium tellurite is added to the growth medium used for culturing bacteria. Only those bacteria that have a natural resistance to the toxicity of Sodium tellurite can survive and grow in this medium .
- Results or Outcomes: This method allows for the isolation and study of specific types of bacteria that are resistant to Sodium tellurite .
Corrosion Resistance
- Application Summary: Sodium tellurite is used to improve the corrosion resistance of electroplated nickel layers .
- Methods of Application: Sodium tellurite is incorporated into the electroplating process to enhance the corrosion resistance of the nickel layers .
- Results or Outcomes: The use of Sodium tellurite in this application can significantly enhance the corrosion resistance of the nickel layers .
Coating for Metals
- Application Summary: Solutions of sodium tellurite are used for black or blue-black coatings on iron, steel, aluminum, and copper .
- Methods of Application: Sodium tellurite is applied as a coating to these metals during the manufacturing process .
- Results or Outcomes: The application of Sodium tellurite as a coating can enhance the aesthetic appeal and durability of these metals .
Extraction of Tellurium
- Application Summary: Sodium tellurite is an intermediate in the extraction of the element, tellurium .
- Methods of Application: Sodium tellurite is obtained from anode slimes and is a precursor to tellurium .
- Results or Outcomes: The use of Sodium tellurite in this application allows for the efficient extraction of tellurium .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
disodium;tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOADVZVYWFSHSM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2TeO3, Na2O3Te | |
| Record name | sodium tellurite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tellurite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22451-06-5 (pentahydrate) | |
| Record name | Sodium tellurite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064943 | |
| Record name | Sodium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium tellurite appears as white crystals. Used in bacteriology and medicine. (EPA, 1998), White solid; [Merck Index] White powder; [MSDSonline] Soluble in hot water; [Sax] | |
| Record name | SODIUM TELLURITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium tellurite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Slightly sol in cold water; sol in hot water | |
| Record name | SODIUM TELLURITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM TELLURITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The early and 24 hour effects of 100 simple chemical substances were studied. Albino-guinea-pigs received intracutaneous injections of a test chemical in a standard volume of 0.1 milliliter at time intervals prior to intravenous dye injection. The animals were killed and examined for changes in color distribution due to the dye. The reactions of the substances fell into 4 main categories: (I) no reaction at isotonic concentration; (II) increased vascular permeability with minimal necrosis; (III) increased vascular permeability with necrosis; and (IV) necrosis with minimal effects on vascular permeability. ... Type-II reactions were evoked by magnesium-chloride, calcium-chloride , strontium-chloride, and sodium-arsenite, among others. Sodium-arsenite, sodium-selenite, and sodium-tellurite showed very potent effects on vascular permeability at concentrations as low as 0.3 milligrams per milliliter, with effects occurring within 2 minutes and peaking at 10 hours. | |
| Record name | SODIUM TELLURITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium tellurite | |
Color/Form |
Rhombic prism, White powder | |
CAS RN |
10102-20-2, 22451-06-5 | |
| Record name | SODIUM TELLURITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium tellurite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium trioxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium Tellurite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TELLURITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BB57LA23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM TELLURITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)

